
9-Cyclopentyladenine
Overview
Description
9-Cyclopentyladenine: is a purine derivative with the molecular formula C10H13N5 . It is known for its role as a non-competitive inhibitor of adenylyl cyclase, an enzyme involved in the cyclic AMP (cAMP) signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopentyladenine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of adenine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-Cyclopentyladenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Adenylyl Cyclase:
9-Cyclopentyladenine is primarily recognized for its role as an inhibitor of adenylyl cyclase. By reducing cAMP levels, it alters various cellular functions. Studies have demonstrated that this compound can effectively inhibit both soluble and transmembrane adenylyl cyclase isoforms, making it a valuable tool in pharmacological research aimed at understanding cAMP-related signaling pathways .
2. Impact on Neurotransmitter Release:
Research indicates that this compound can facilitate the release of noradrenaline through activation of adenosine A2A receptors in vascular tissues. This effect is mediated via the AC-cAMP-PKA signaling pathway, highlighting its potential in studies related to neurotransmitter dynamics and cardiovascular function .
3. Gastrointestinal Motility Studies:
In gastrointestinal research, this compound has been used to investigate the effects of relaxin on smooth muscle cells. It has been shown to reduce the mechanical activity influenced by relaxin, thereby contributing to a better understanding of intestinal motility mechanisms and potential therapeutic strategies for motor disorders .
Neuroscience Research
1. Circadian Rhythm Studies:
Recent studies have explored the role of this compound in circadian rhythm regulation. It has been noted that this compound can alter the period of primary cultures of mouse embryonic fibroblasts and slice cultures from the suprachiasmatic nucleus, suggesting its potential influence on biological clocks .
2. Neuroprotective Mechanisms:
The compound's ability to modulate cAMP levels also positions it as a candidate for investigating neuroprotective mechanisms. Its inhibition of adenylyl cyclase may play a role in protecting neurons from damage associated with neurotoxicity and chronic pain responses .
Data Summary
The following table summarizes key findings related to the applications of this compound across various studies:
Case Studies
Case Study 1: Gastrointestinal Smooth Muscle Dynamics
In a study examining the effects of relaxin on ileal smooth muscle cells, this compound was utilized to assess its role in modulating muscle contractility. The findings revealed that the presence of this compound significantly reduced the relaxin-induced changes in muscle activity, indicating its effectiveness as an adenylyl cyclase inhibitor .
Case Study 2: Neurotransmitter Release Enhancement
A study focused on vascular tissues demonstrated that this compound could enhance noradrenaline release through A2A receptor activation. This was evidenced by experiments showing that blocking adenylyl cyclase with this compound prevented the increase in tritium overflow caused by forskolin, underscoring its critical role in neurotransmitter dynamics .
Mechanism of Action
The mechanism of action of 9-cyclopentyladenine involves its inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cAMP. By inhibiting this enzyme, this compound reduces the levels of cAMP within cells, thereby modulating various cellular processes. The compound targets the P-site domain of adenylyl cyclase, leading to non-competitive inhibition .
Comparison with Similar Compounds
- 2’,5’-Dideoxyadenosine
- 2’,3’-Dideoxyadenosine
- 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside
- Forskolin
- 3-Isobutyl-1-methylxanthine
Uniqueness: What sets 9-cyclopentyladenine apart from these similar compounds is its specific inhibition of adenylyl cyclase through the P-site domain. This unique mechanism of action makes it a valuable tool for studying the cAMP signaling pathway and its role in various biological processes .
Biological Activity
9-Cyclopentyladenine (9-CPA) is a derivative of adenine that has garnered attention for its biological activity, particularly in the context of adenosine receptor modulation and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 9-CPA, including its pharmacological properties, mechanisms of action, and relevant case studies.
9-CPA is characterized by the presence of a cyclopentyl group at the 9-position of the adenine structure. This modification influences its interaction with adenosine receptors and other biological targets.
Structure
- Chemical Formula : CHN
- Molecular Weight : 218.26 g/mol
Adenosine Receptor Modulation
9-CPA primarily acts as an antagonist at the adenosine A receptor. Its binding affinity and functional activity have been extensively studied.
Affinity and Inhibition
- IC values for 9-CPA have been reported in various studies:
9-CPA's antagonistic effects on adenosine receptors are linked to its ability to inhibit cyclic AMP (cAMP) production, which is crucial for various cellular signaling pathways. The compound has been shown to prevent the enhancement of neurotransmitter release in vascular tissues by blocking A receptor-mediated pathways .
Comparative Studies
In comparative studies, 9-CPA was found to exhibit partial inhibition at higher concentrations (up to 500 μM), indicating a dose-dependent relationship in its activity against soluble adenylyl cyclase (sAC) . This highlights its role not just as a receptor antagonist but also as a modulator of enzymatic activity related to cAMP synthesis.
Study 1: Pharmacological Characterization
A study investigated the pharmacological effects of 9-CPA on noradrenaline release in rat tail artery tissues. The results confirmed that 9-CPA effectively inhibited the A receptor-mediated facilitation of neurotransmitter release, reinforcing its role as an antagonist in vascular tissues .
Study 2: Inhibitory Profiles
Another research effort assessed the inhibitory profiles of various adenine derivatives, including 9-CPA. The findings indicated that while 9-CPA had notable inhibitory effects on CK1δ, other derivatives showed varying degrees of efficacy, suggesting that structural modifications significantly influence biological activity .
Study 3: Cyclase Activity
Research on adenylyl cyclase activity demonstrated that while 9-CPA did not inhibit sAC at concentrations up to 500 μM, it effectively blocked the action of forskolin-induced cAMP production in cells overexpressing sAC . This underscores the compound's potential utility in modulating cAMP-related signaling pathways.
Data Summary
Compound | Target | IC (μM) | Activity Type |
---|---|---|---|
This compound | A Receptor | 0.465 | Antagonist |
This compound | CK1δ | 5.20 | Inhibitor |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of 9-Cyclopentyladenine’s inhibition of adenylate cyclase, and how does this differ from competitive inhibitors?
- Methodological Answer : this compound monomethanesulfonate acts as a non-competitive inhibitor of adenylate cyclase, binding to an allosteric site rather than the ATP-binding domain. This stabilizes an enzyme conformation that reduces catalytic activity, as evidenced by reduced cAMP production in dose-response assays. To validate, researchers should:
- Perform cAMP quantification assays (e.g., ELISA or FRET-based sensors) in cell lysates treated with varying concentrations of this compound.
- Compare inhibition kinetics with competitive inhibitors (e.g., SQ22536) using Lineweaver-Burk plots to confirm non-competitive behavior .
Q. What experimental protocols are recommended for assessing this compound’s cell permeability and stability in physiological conditions?
- Methodological Answer :
- Cell permeability : Use fluorescently labeled analogs or measure intracellular cAMP suppression in live cells vs. membrane-impermeant controls (e.g., extracellular cAMP scavengers).
- Stability : Conduct HPLC or mass spectrometry analysis of this compound incubated in cell culture media (e.g., DMEM + 10% FBS) at 37°C over 24–72 hours to assess degradation .
Q. How can researchers validate the specificity of this compound for adenylate cyclase in complex cellular environments?
- Methodological Answer :
- Use genetic knockdown/knockout models (e.g., adenylate cyclase siRNA or CRISPR-Cas9) to confirm that cAMP reduction is dependent on adenylate cyclase expression.
- Test off-target effects via phosphoproteomic screens or panels of related enzymes (e.g., guanylate cyclase) .
Advanced Research Questions
Q. How should researchers resolve contradictions in cAMP modulation data when using this compound across different cell types (e.g., neuronal vs. epithelial cells)?
- Methodological Answer :
- Troubleshooting steps :
Quantify adenylate cyclase isoform expression (e.g., AC1 vs. AC5) via qPCR or Western blot, as isoform-specific sensitivity may vary.
Adjust incubation time and concentration ranges based on cell-specific metabolic rates (e.g., neuronal cells may require shorter exposures).
Include positive controls (e.g., forskolin for cAMP induction) to normalize responses .
Q. What experimental designs are optimal for integrating this compound into studies of cross-talk between cAMP and other signaling pathways (e.g., MAPK or PI3K)?
- Methodological Answer :
- Use time-course experiments to capture dynamic interactions: Treat cells with this compound, then stimulate with pathway-specific agonists (e.g., EGF for MAPK).
- Employ multiplex assays (e.g., Luminex) to simultaneously measure cAMP, phosphorylated ERK, and AKT.
- Apply pharmacological inhibitors of secondary pathways to isolate cAMP effects .
Q. How can researchers optimize this compound concentrations to minimize cytotoxicity while achieving effective adenylate cyclase inhibition?
- Methodological Answer :
- Perform dose-response curves for both cAMP inhibition (EC₅₀) and cell viability (e.g., MTT or ATP assays).
- Use synergistic approaches : Combine suboptimal doses with adenylate cyclase activators (e.g., forskolin) to achieve desired inhibition without toxicity .
Q. Key Considerations for Experimental Design
- Controls : Always include vehicle (DMSO) and positive/negative controls (e.g., forskolin and adenylate cyclase-deficient cells).
- Data Reproducibility : Replicate experiments across ≥3 biological replicates and report SEM/error bars.
- Ethical Compliance : Follow institutional guidelines for cell line authentication and chemical safety .
Properties
IUPAC Name |
9-cyclopentylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWHJNBTXITCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221720 | |
Record name | 9-cyclopentyl-9H-Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-91-3 | |
Record name | 9-Cyclopentyladenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=715-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Cyclopentyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Cyclopentyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-cyclopentyl-9H-Adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Cyclopentyladenine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9QMS8JX87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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